molecular formula C16H14ClN5O3 B2404318 8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 876672-18-3

8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2404318
CAS No.: 876672-18-3
M. Wt: 359.77
InChI Key: DSTUCPNPBCFCSY-UHFFFAOYSA-N
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Description

8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a synthetic organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a chloro-methoxyphenyl group attached to a dimethyl-imidazolino-purine-dione core, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The initial step often includes the formation of the imidazolino-purine-dione core, followed by the introduction of the chloro-methoxyphenyl group through electrophilic aromatic substitution or similar reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as recrystallization, chromatography, or distillation are employed to isolate the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions may target the chloro group, converting it to a hydrogen or other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, the compound’s potential interactions with biomolecules are studied to understand its effects on cellular processes. It may serve as a probe or inhibitor in enzymatic studies.

Medicine: The compound’s structural features suggest potential pharmacological activities. Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, and other advanced materials. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s binding to these targets can modulate their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

  • 8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione shares similarities with other imidazolino-purine-dione derivatives, such as this compound and this compound.

Uniqueness: The presence of the chloro-methoxyphenyl group distinguishes it from other similar compounds, imparting unique chemical and physical properties

Properties

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O3/c1-8-7-21-12-13(20(2)16(24)19-14(12)23)18-15(21)22(8)9-4-5-11(25-3)10(17)6-9/h4-7H,1-3H3,(H,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTUCPNPBCFCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC(=C(C=C4)OC)Cl)N(C(=O)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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